N-(4-(2-(4-(2-hydroxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)cinnamamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

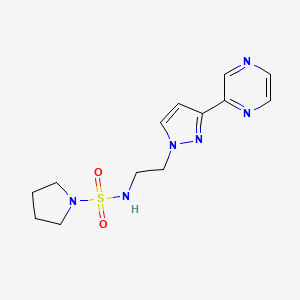

“N-(4-(2-(4-(2-hydroxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)cinnamamide” is a compound that belongs to a class of molecules known as thiazole derivatives . Thiazoles are important in the field of medicinal chemistry due to their potent and significant biological activities . They are found in various powerful naturally and biologically active compounds which possess a broad spectrum of biological activity .

Synthesis Analysis

The synthesis of this compound involves several steps. The intermediate thiosemicarbazones were prepared in a reaction between the 4’-trifluoromethyl-benzaldehyde with the corresponding thiosemicarbazide under reflux and catalytic amount of HCl . These intermediate compounds then react with different α-halogenated ketones, to obtain the series with yields of 22% to 94% . They reacted with N-[4-(2-bromoacetyl)phenyl]acetamide to obtain thiazole compounds . After deacetylation of these intermediates, 2-chloro-N-[4-(2-(4-substituted phenyl)-4-thiazolyl)phenyl] acetamides were obtained . Finally, 2-[4-(aryl)piperazin-1-yl]-N-[4-(2-(4-substituted phenyl)thiazol-4-yl)phenyl]acetamide derivatives were synthesized .

Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring, a piperazine ring, and an amide moiety . Thiazole is one of the most intensively studied classes of aromatic five-membered heterocyclics . Many notable drugs contain a piperazine ring and an amide moiety as part of their molecular structure .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound have been described in the Synthesis Analysis section. The reactions involve the preparation of intermediate thiosemicarbazones, reaction with α-halogenated ketones, and deacetylation .

Applications De Recherche Scientifique

Serotonin Receptor Antagonism

This compound has been studied for its potential as a 5-HT7 receptor antagonist . The 5-HT7 receptor is involved in various central nervous system processes, including mood regulation, circadian rhythm, and thermoregulation. Antagonists of this receptor could be useful in treating depression, anxiety, and other neuropsychiatric disorders.

Antimicrobial Activity

Research suggests that derivatives of this compound may possess antimicrobial properties . This application is crucial in the development of new antibiotics to combat resistant strains of bacteria and could be pivotal in addressing the growing concern of antibiotic resistance.

Cancer Chemoprevention and Chemotherapy

The thiazole ring present in the compound is a feature of interest in cancer research. Compounds with this moiety have shown chemopreventive and chemotherapeutic effects on cancer . They can act as inhibitors of cancer cell growth and proliferation.

Antiviral and Anti-Infective Drugs

Structural analogs of this compound have been explored for their use as antiviral and anti-infective drugs . They could potentially treat a variety of viral infections, including respiratory syncytial virus (RSV) and hepatitis C.

Research Tool in Pharmacology

Lastly, the compound can be used as a research tool in pharmacology to study the binding affinity and activity of various receptors . This can help in understanding the mechanisms of action for different drugs and in the development of new pharmacological agents.

Orientations Futures

Thiazole derivatives continue to attract attention from medicinal chemists and new synthetic ways for the development of this heteroaromatic ring continue to be developed . This compound, as a thiazole derivative, could be part of future research in the development of new and effective molecules as antimicrobial agents .

Mécanisme D'action

Target of Action

Compounds with similar structures have been found to inhibit tubulin polymerization . Tubulin is a globular protein and is the main component of microtubules in cells, which are crucial for cell shape, intracellular transport, and cell division.

Biochemical Pathways

The disruption of microtubule formation can affect several biochemical pathways. Microtubules play a critical role in cell division, so their disruption can lead to cell cycle arrest . This can trigger apoptosis, or programmed cell death, in cancer cells .

Pharmacokinetics

Similar compounds have been found to be orally bioavailable , suggesting that this compound might also be well-absorbed in the gastrointestinal tract. The distribution, metabolism, and excretion of this compound remain unknown.

Result of Action

The result of the compound’s action would likely be the induction of apoptosis in cancer cells due to the disruption of microtubule formation and function . This could potentially lead to a decrease in tumor size and growth.

Propriétés

IUPAC Name |

(E)-N-[4-[2-[4-(2-hydroxyphenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4O3S/c29-21-9-5-4-8-20(21)27-12-14-28(15-13-27)23(31)16-19-17-32-24(25-19)26-22(30)11-10-18-6-2-1-3-7-18/h1-11,17,29H,12-16H2,(H,25,26,30)/b11-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWFBIZRLFMRVLH-ZHACJKMWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2O)C(=O)CC3=CSC(=N3)NC(=O)C=CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1C2=CC=CC=C2O)C(=O)CC3=CSC(=N3)NC(=O)/C=C/C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-oxo-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-3-yl]acetic acid](/img/structure/B2958265.png)

![2-[[4-(2-methoxyethyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B2958266.png)

![2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-phenylacetamide](/img/structure/B2958269.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-methylbutanamide](/img/structure/B2958271.png)

![5-(5-Fluoropyrimidin-2-yl)-2-methyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2958272.png)

![5-(4-bromophenyl)-N-[3-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2958276.png)

![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-nitrobenzamide hydrochloride](/img/structure/B2958277.png)

![8-Benzoyl-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2958280.png)